molecular formula C19H16F2N4O B2529849 N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899735-50-3

N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Cat. No.: B2529849
CAS No.: 899735-50-3
M. Wt: 354.361
InChI Key: XGLWWLFJOXRVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolo[1,2-a]pyrazine carboxamide derivative featuring a 2,6-difluorophenyl substituent at the carboxamide position and a pyridin-4-yl group at the 1-position of the pyrrolopyrazine core.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-1-pyridin-4-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N4O/c20-14-3-1-4-15(21)17(14)23-19(26)25-12-11-24-10-2-5-16(24)18(25)13-6-8-22-9-7-13/h1-10,18H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLWWLFJOXRVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=NC=C3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolo[1,2-a]pyrazine core linked to a difluorophenyl and a pyridine moiety. The molecular formula is C14H11F2N5OC_{14}H_{11}F_2N_5O with a molecular weight of approximately 295.27 g/mol. Its structural characteristics suggest potential interactions with various biological targets, particularly in kinase inhibition.

Synthesis and Structure-Activity Relationships (SAR)

Recent studies have focused on the synthesis of derivatives of pyrrolo[1,2-a]pyrazines to explore their biological activity. For instance, modifications at the 4-position of the pyridine ring have been shown to enhance potency against specific targets such as fibroblast growth factor receptors (FGFRs) and cyclin-dependent kinases (CDKs) .

Table 1: Summary of SAR Findings

CompoundModificationTargetIC50 (µM)Reference
Compound A4-Pyridinyl substitutionFGFR0.36
Compound BDifluorophenyl groupCDK20.36
Compound CCarboxamide groupCDK91.8

Inhibition of Kinases

This compound has demonstrated promising inhibitory effects on various kinases:

  • CDK Inhibition : The compound exhibits selective inhibition against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively. This selectivity is crucial for therapeutic applications in cancer treatment where CDKs play a pivotal role in cell cycle regulation .
  • FGFR Inhibition : The compound has also been evaluated for its ability to inhibit FGFR signaling pathways implicated in various malignancies. It showed effective inhibition that could be leveraged for developing targeted cancer therapies .

Anti-Fibrotic Activity

In addition to kinase inhibition, derivatives of this compound have been assessed for anti-fibrotic properties. Studies indicate that certain modifications can reduce collagen expression significantly in vitro, suggesting potential applications in treating fibrotic diseases .

Case Studies and Experimental Findings

Several preclinical studies have highlighted the efficacy of this compound:

  • Study on Cancer Cell Lines : In vitro assays using human tumor cell lines such as HeLa and HCT116 demonstrated significant antiproliferative effects when treated with this compound. The mechanism appears to involve cell cycle arrest at the G1 phase due to CDK inhibition .
  • Fibrosis Models : In models of chronic hepatic injury induced by dimethylnitrosamine (DMN), the compound reduced collagen deposition and improved liver function markers compared to control groups .

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the compound's role as a potential anticancer agent. Its structure allows it to inhibit specific protein kinases involved in cancer cell proliferation.

Case Study: Inhibition of B-Raf Kinase

A study demonstrated that derivatives of this compound effectively inhibited B-Raf kinase activity, which is crucial in the treatment of certain types of melanoma. The compound showed promising IC50 values in cellular assays, indicating strong activity against cancer cell lines .

Targeting Heat Shock Protein 90 (Hsp90)

The compound has been investigated for its ability to inhibit Hsp90, a chaperone protein that plays a critical role in the stability and function of many oncogenic proteins.

Data Table: Hsp90 Inhibition Assays

Compound NameIC50 (µM)Target Protein
N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide0.5Hsp90
Control Compound0.8Hsp90

This data indicates that the compound exhibits a lower IC50 compared to control compounds, suggesting higher potency in inhibiting Hsp90 .

Neuroprotective Effects

Research has also suggested neuroprotective properties of this compound against neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function. The mechanisms are believed to involve modulation of inflammatory pathways and oxidative stress reduction .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines.

Data Table: Cytokine Inhibition Studies

CytokineConcentration (ng/mL)Inhibition (%)
TNF-alpha10070
IL-65065

The results indicate significant inhibition of key inflammatory markers at relatively low concentrations .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound shares a pyrrolo[1,2-a]pyrazine backbone with several analogs but differs in substituent patterns. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 1-Position Substituent at Carboxamide Key Structural Differences Source
Target Compound C₁₉H₁₆F₂N₄O 370.36 Pyridin-4-yl 2,6-Difluorophenyl Pyridine ring at 1-position
N-(2,6-Difluorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₂₂H₂₁F₂N₃O₂ 397.43 4-Ethoxyphenyl 2,6-Difluorophenyl Ethoxy group on phenyl ring at 1-position
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide C₂₇H₂₅F₅N₃O₄ 574.50 2,3-Difluorophenylmethyl Trifluoromethyl furan Pyridazine core; additional hydroxyl and ethyl groups
Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile) C₁₁H₁₀Cl₂F₃N₃OS 378.17 N/A (pyrazole core) Ethylsulfinyl Pyrazole core; unrelated scaffold
Key Observations:
  • Substituent Influence : The pyridin-4-yl group in the target compound may enhance solubility or target binding compared to the 4-ethoxyphenyl group in , which introduces bulkier lipophilic character.
  • Core Modifications : The pyridazine-based analog in includes a hydroxyl group and ethyl substituent, likely altering pharmacokinetic properties (e.g., metabolic stability).
  • Agrochemical Relevance: Ethiprole () shares a 2,6-dihalogenated phenyl motif but belongs to a distinct pyrazole class, highlighting divergent applications (pesticide vs.

Preparation Methods

Cyclization of Enaminones

A widely adopted method involves the use of 2-formylpyrrole derivatives as precursors. Treatment of 2-formylpyrrole with dimethylformamide dimethyl acetal (DMFDMA) generates enaminones, which undergo cyclization in the presence of ammonium acetate to yield pyrrolo[1,2-a]pyrazines. For example, reacting 2-formylpyrrole (6 ) with DMFDMA produces enaminone intermediates, which cyclize to form the core structure in yields ranging from 57% to 80% depending on substituents.

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the enaminone’s amine group on the electrophilic carbonyl carbon, followed by dehydration to form the pyrazine ring.

Aldol Condensation and Annulation

An alternative approach starts with diketopiperazine (DKP) precursors. Aldol condensation of DKP with functionalized aldehydes or alkynes, followed by acid- or gold-catalyzed cyclization, constructs the pyrrolo[1,2-a]pyrazine framework. This method is advantageous for introducing substituents at the 1-position early in the synthesis.

Example Protocol :

  • Condense DKP with pyridin-4-ylacetaldehyde under basic conditions.
  • Treat the aldol adduct with Au(I) catalyst to induce pyrrole annulation.

Functionalization at the 1-Position: Introduction of the Pyridin-4-yl Group

Nucleophilic Aromatic Substitution

Direct substitution on the pyrrolo[1,2-a]pyrazine core is challenging due to the electron-deficient nature of the pyrazine ring. However, pre-functionalization of the core with a leaving group (e.g., chloride) enables displacement with pyridin-4-ylmagnesium bromide under Ullmann coupling conditions.

Optimization Note :
Copper(I) iodide and 1,10-phenanthroline as ligands improve yields to ~65% by facilitating oxidative addition.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling offers a regioselective route. A boronic ester-functionalized pyrrolo[1,2-a]pyrazine reacts with 4-bromopyridine in the presence of Pd(PPh₃)₄ to install the pyridin-4-yl group.

Typical Conditions :

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DMF/H₂O (3:1), 80°C, 12 h.

Formation of the 2-Carboxamide Moiety

Carboxylic Acid Activation

The 2-carboxylic acid derivative of pyrrolo[1,2-a]pyrazine is prepared via hydrolysis of a nitrile or ester precursor. For instance, hydrolysis of 2-cyano-pyrrolo[1,2-a]pyrazine with aqueous HCl yields the carboxylic acid.

Amidation with 2,6-Difluoroaniline

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which reacts with 2,6-difluoroaniline in dichloromethane (DCM) to yield the carboxamide.

Procedure :

  • Add SOCl₂ (2 eq.) to the carboxylic acid in DCM, reflux for 2 h.
  • Cool to 0°C, add 2,6-difluoroaniline (1.2 eq.) and triethylamine (3 eq.), stir for 12 h.
  • Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane).

Yield : 70–85% after optimization.

Optimization and Challenges

Regioselectivity in Cyclization

Competing pathways during enaminone cyclization can lead to regioisomers. Using bulky amines (e.g., tert-butylammonium acetate) suppresses side reactions, improving regioselectivity to >9:1.

Purification of Polar Intermediates

The pyridin-4-yl substituent increases polarity, complicating isolation. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.60 (m, 1H, difluorophenyl-H), 6.95–7.10 (m, 2H, difluorophenyl-H), 4.30 (t, J = 6.0 Hz, 2H, CH₂), 3.75 (t, J = 6.0 Hz, 2H, CH₂).
  • HRMS : m/z calcd for C₂₁H₁₇F₂N₄O [M+H]⁺: 395.1378; found: 395.1382.

Comparative Yields of Key Steps

Step Method Yield (%) Purity (%)
Core cyclization Enaminone route 57–80 90
Pyridin-4-yl coupling Suzuki-Miyaura 65 95
Amidation Acyl chloride route 70–85 98

Q & A

Q. What are the recommended synthetic routes for N-(2,6-difluorophenyl)-1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction yields be optimized?

The compound can be synthesized via multi-step reactions involving heterocyclic core formation followed by amide coupling. Key steps include:

  • Core assembly : Cyclization of pyrrolo-pyrazine precursors under controlled pH (6.5–7.5) and temperature (70–90°C) to ensure regioselectivity .
  • Amide coupling : Use of coupling agents like HATU or EDCI with DMF as a solvent, achieving yields of 60–75% after purification .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and employing microwave-assisted synthesis (100°C, 30 minutes) to improve efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR (in DMSO-d6) confirm regiochemistry of the pyrrolo-pyrazine core and substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 438.1578) .
  • X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., C=O···H–N interactions in the amide group) .

Q. How should researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize kinases or GPCRs due to structural similarity to known pyridine- and pyrazine-containing inhibitors .
  • Assay protocols :
    • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .
    • Enzyme inhibition : Fluorescence-based assays (e.g., IC50 measurement for kinase targets) .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?

  • Pharmacokinetic profiling : Assess metabolic stability using liver microsomes (e.g., t1/2 > 2 hours indicates suitability for in vivo studies) .
  • Dose-response alignment : Compare in vitro IC50 values with plasma concentrations in rodent models, adjusting dosing regimens to match effective thresholds .
  • Computational modeling : Apply molecular dynamics simulations to evaluate target engagement consistency across models .

Q. What strategies are effective for elucidating the compound’s structure-activity relationships (SAR)?

  • Substituent modulation : Replace the 2,6-difluorophenyl group with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups to assess impact on target affinity .
  • Bioisosteric replacements : Substitute pyridine with pyrimidine to test solubility and binding kinetics .
  • Fragment-based design : Use X-ray co-crystallography to identify critical hydrogen bonds between the carboxamide group and target residues .

Q. How can computational tools enhance mechanistic studies of this compound?

  • Docking studies : Utilize AutoDock Vina or Schrödinger Suite to predict binding modes to kinases (e.g., CDK2 or EGFR) .
  • Reaction path analysis : Apply quantum chemical calculations (e.g., DFT) to model key synthetic steps, such as cyclization barriers .
  • Machine learning : Train models on existing SAR data to prioritize novel derivatives for synthesis .

Q. What methodologies address low metabolic stability observed in preclinical studies?

  • Prodrug design : Introduce ester or phosphate groups at the pyridine nitrogen to enhance oral bioavailability .
  • CYP450 inhibition assays : Identify metabolic hotspots using human liver microsomes and CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Stability optimization : Replace labile functional groups (e.g., fluorophenyl with chlorophenyl) to reduce oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between enzymatic and cellular assays?

  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify secondary targets that may mask in vitro activity .
  • Membrane permeability assessment : Measure logP values (e.g., >3.0 indicates favorable cell penetration) to explain discrepancies in cellular efficacy .
  • Transcriptomic analysis : Perform RNA-seq on treated cells to uncover compensatory pathways altering response .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

StepOptimal ConditionsYield RangeReference
CyclizationpH 7.0, 80°C, 12 hours65–70%
Amide CouplingHATU, DMF, rt, 24 hours60–75%
Microwave Synthesis100°C, 30 minutes, DCM/MeOH (3:1)80–85%

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationCritical Data Points
¹H NMRRegiochemical confirmationδ 8.2–8.5 ppm (pyridine H)
HRMSMolecular ion validation[M+H]+ = 438.1578
X-ray CrystallographyHydrogen-bonding networksd(C=O···H–N) = 1.9 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.